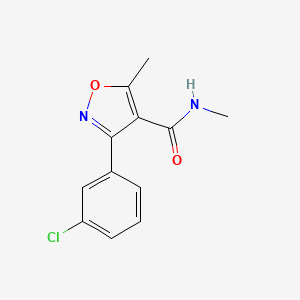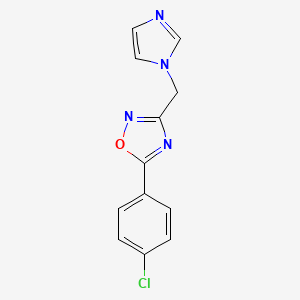
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide, also known as CL-316,243, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been found to have several biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mechanism of Action
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide works by binding to and activating the beta-3 adrenergic receptor. This activation leads to the activation of several downstream signaling pathways, including the cAMP-PKA pathway, which ultimately leads to the observed physiological effects.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide has been found to have several biochemical and physiological effects, including increased thermogenesis, lipolysis, and glucose uptake. These effects make it a promising candidate for use in the treatment of obesity and other metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide is its specificity for the beta-3 adrenergic receptor, which allows for more targeted and specific experiments. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research involving 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the development of more stable analogs of this compound that can be used in longer-term experiments. Additionally, further research is needed to fully understand the mechanisms underlying the observed physiological effects of 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide, which could lead to the development of more effective treatments for obesity and other metabolic disorders.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide involves the reaction of 3-(3-chlorophenyl)-4-isoxazolecarboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a base. This process results in the formation of 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide, which can then be purified using various techniques.
Scientific Research Applications
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential use in medical research. This compound has been found to activate the beta-3 adrenergic receptor, which has been linked to several physiological processes, including thermogenesis, lipolysis, and glucose uptake. As a result, 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide has been investigated as a potential treatment for obesity, diabetes, and other metabolic disorders.
properties
IUPAC Name |
3-(3-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-10(12(16)14-2)11(15-17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQPPTBAONWVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)

![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)


methanone](/img/structure/B7548601.png)
![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)


![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)

![5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7548623.png)
![5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548643.png)